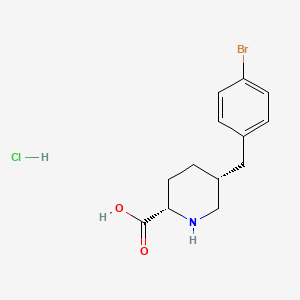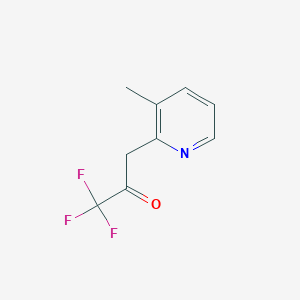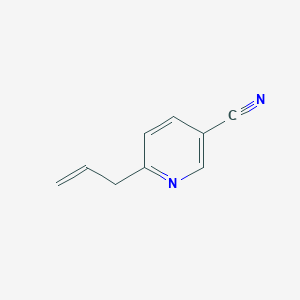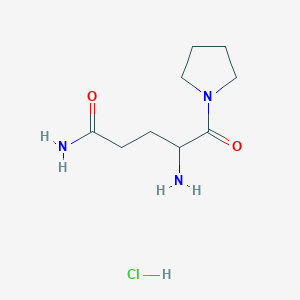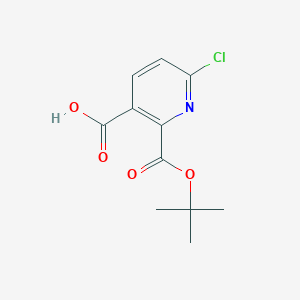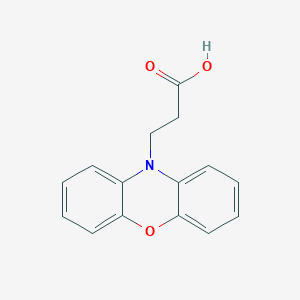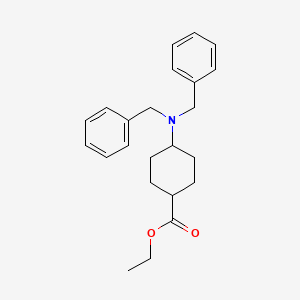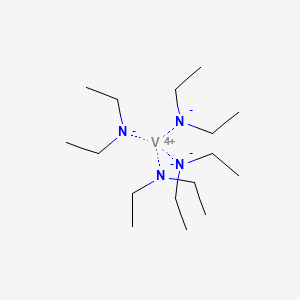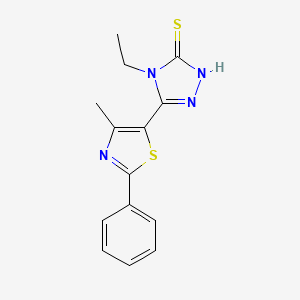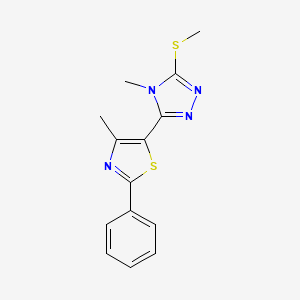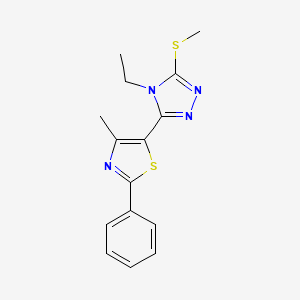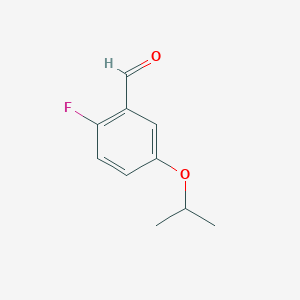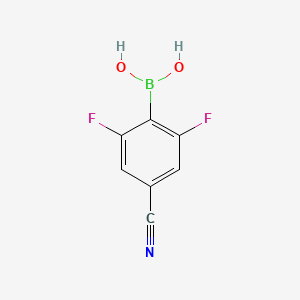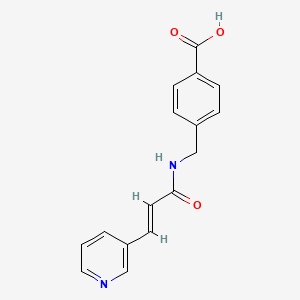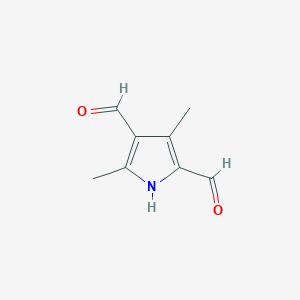
3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde
Overview
Description
3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde is a chemical compound with the molecular formula C8H9NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound has gained attention in various research fields due to its unique properties, including its ability to act as a fluorescent sensor for metal ions and its potential use as an antibacterial agent.
Preparation Methods
The synthesis of 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde typically involves the following steps:
Knorr Reaction: The initial step involves the production of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate through a Knorr reaction.
Alkylation: The diethyl ester is then alkylated with ethyl chloroacetate in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) to produce the corresponding N-ethyl carboxylate pyrrole.
Hydrolysis and Oxidation: The final steps involve hydrolysis and oxidation to yield this compound.
Chemical Reactions Analysis
3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aldehyde groups.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrole derivatives .
Scientific Research Applications
3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s ability to act as a fluorescent sensor for metal ions makes it useful in biological assays and imaging.
Medicine: Its potential antibacterial properties are being explored for the development of new antimicrobial agents.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde exerts its effects involves its interaction with molecular targets such as metal ions. The compound’s structure allows it to form complexes with metal ions, leading to changes in its fluorescence properties. This interaction is useful in detecting and quantifying metal ions in various samples. Additionally, its antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes and interfere with essential cellular processes.
Comparison with Similar Compounds
3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde can be compared with other similar compounds, such as:
2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde: This compound has similar structural features but differs in the position of the aldehyde groups.
1H-pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This ester derivative has different functional groups, which affect its reactivity and applications.
2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: This compound has a more complex structure and is used in different applications, such as the formation of dyes and pigments.
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-7(3-10)6(2)9-8(5)4-11/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWKGCMVMTZODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C=O)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


